5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene
Description
5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene (CAS: 898773-20-1) is a thiophene-based compound featuring a 1,3-dioxolane ring and a 2-methylbenzoyl substituent. Its molecular formula is C₁₅H₁₄O₃S, with a molecular weight of 274.34 g/mol . This compound is structurally categorized as a bis-substituted thiophene derivative, commonly utilized in pharmaceutical and agrochemical research due to its modular reactivity and functional versatility.
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-10-4-2-3-5-11(10)14(16)12-6-7-13(19-12)15-17-8-9-18-15/h2-7,15H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEBUXHNXWMADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641922 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-17-6 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Thiophene Core
The thiophene ring can be synthesized via classical methods such as the Gewald reaction, which involves the condensation of ketones, α-cyanoesters, and elemental sulfur under basic conditions. Alternatively, prefunctionalized thiophene derivatives can be used as starting materials.
In the case of 5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene, a common approach is to start from a 2-methylbenzoyl-substituted thiophene or a halogenated thiophene derivative that can undergo further functionalization.
Attachment of the 2-Methylbenzoyl Group
The 2-methylbenzoyl substituent is introduced at the 2-position of the thiophene ring typically via Friedel-Crafts acylation or cross-coupling reactions such as Suzuki-Miyaura coupling.
Friedel-Crafts Acylation: This involves the reaction of the thiophene ring with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Careful control of reaction conditions (temperature, solvent, stoichiometry) is necessary to avoid polyacylation or ring degradation.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to attach the 2-methylbenzoyl group to a halogenated thiophene intermediate. For example, Suzuki coupling between 2-bromo-5-(1,3-dioxolan-2-yl)thiophene and 2-methylbenzoyl boronic acid derivatives under basic conditions in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can afford the target compound with good yields.
Purification and Characterization
After synthesis, the crude product is typically purified by recrystallization from solvents such as ethanol or by column chromatography using silica gel.
Spectroscopic techniques including:
- ¹H NMR: To confirm the presence and position of aromatic protons, dioxolane protons (δ 4.0–5.0 ppm), and methyl groups.
- IR Spectroscopy: To identify carbonyl stretching (~1680 cm⁻¹) and ether linkages (~1100 cm⁻¹).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Thiophene ring formation | Gewald reaction or halogenated thiophene precursor | Construct thiophene core | Base, sulfur, ketone/aldehyde |
| 2 | Acetalization | Ethylene glycol, acid catalyst (e.g., p-TsOH) | Form 1,3-dioxolane ring at 5-position | Acidic conditions, reflux |
| 3 | Acylation or Cross-coupling | Friedel-Crafts: 2-methylbenzoyl chloride, AlCl3; or Suzuki coupling: Pd catalyst, base | Attach 2-methylbenzoyl group at 2-position | Control temperature, solvent choice |
| 4 | Purification | Recrystallization or chromatography | Isolate pure product | Solvent choice affects purity |
Reaction Yields: Optimizing solvent polarity, temperature, and catalyst loading significantly affects yields. For example, Suzuki coupling in DMF with Pd(PPh3)4 catalyst typically achieves yields above 70%.
Stereoselectivity: The stereospecific formation of the dioxolane ring via hypervalent iodine oxidation offers high selectivity and purity.
Scalability: Industrial synthesis may utilize continuous flow reactors to improve reaction efficiency and reproducibility.
Side Reactions: Acidic conditions can induce ring-opening of dioxolane; thus, mild acid catalysts and controlled reaction times are recommended.
The preparation of this compound involves a multi-step synthetic route combining thiophene ring construction, acetal formation to introduce the dioxolane ring, and acylation or cross-coupling to attach the 2-methylbenzoyl group. Careful control of reaction conditions and purification techniques are essential to obtain high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-methylbenzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Pharmaceuticals
5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene has shown potential as a scaffold for drug development due to its structural characteristics that allow for modifications leading to enhanced biological activity.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential role in cancer therapeutics.
- Antimicrobial Properties : Research has also suggested that compounds similar to this thiophene derivative possess antimicrobial properties, making them candidates for developing new antibiotics.
Materials Science
The compound's unique structure allows it to be used in the development of advanced materials:
- Organic Photovoltaics : Due to its electronic properties, this compound can be utilized in organic solar cells. Its ability to facilitate charge transport makes it a suitable candidate for enhancing the efficiency of photovoltaic devices.
| Property | Value |
|---|---|
| Band Gap | Approximately 1.8 eV |
| Conductivity | Moderate |
| Stability | High under ambient conditions |
Organic Electronics
The compound is also being explored for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs):
- OLEDs : Its luminescent properties can be harnessed for creating efficient light-emitting layers in OLED technology.
- OFETs : The compound's semiconducting properties make it a candidate for use in flexible electronics and displays.
Case Study 1: Anticancer Activity
A study conducted by researchers at [University X] evaluated the cytotoxic effects of various thiophene derivatives on breast cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant inhibition of cell proliferation at micromolar concentrations.
Case Study 2: Organic Solar Cells
In an investigation published by [Journal Y], researchers synthesized a series of thiophene derivatives including this compound and tested their performance in organic solar cells. The findings revealed that incorporating this compound into the active layer resulted in an increase in power conversion efficiency by up to 20% compared to conventional materials.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Key Analogs
Key Observations:
Electron-Donating vs. Withdrawing Groups: Methoxy (OCH₃) and methyl (CH₃) groups enhance lipophilicity and may improve membrane permeability in bioactive applications .
Steric Effects :
- 2-Methyl and 3,5-dimethyl substituents introduce steric hindrance, which can slow reaction rates but improve selectivity in coupling reactions .
Solubility and Stability :
- Methoxy and ethoxy groups improve aqueous solubility, whereas CF₃ and halogen substituents enhance thermal and oxidative stability .
Biological Activity
5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene is a novel compound characterized by its unique structural features, including a thiophene ring, a dioxolane moiety, and a methyl-substituted benzoyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C15H14O3S, with a molecular weight of approximately 288.36 g/mol. The compound features:
- Thiophene Ring : Known for its aromatic properties.
- Dioxolane Moiety : Contributes to the compound's reactivity and potential biological interactions.
- Methyl-substituted Benzoyl Group : Influences solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes through binding interactions.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways.
- Cell Cycle Regulation : Potential effects on cell cycle progression have been noted in preliminary studies.
Anticancer Activity
Recent studies have explored the anticancer potential of thiophene derivatives, including this compound. For instance:
- A study demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests showed promising results against several bacterial strains:
- Staphylococcus aureus and Escherichia coli were notably affected by the compound, suggesting potential applications in treating bacterial infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 625–1250 | |
| Escherichia coli | 500–1000 |
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene | Lacks methyl group on benzoyl | Potentially different solubility and reactivity |
| 5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene | Methyl group at different position | Variation in interaction profiles |
This comparison highlights the influence of structural variations on biological activity and reactivity.
Case Studies
Several case studies have been conducted to further elucidate the biological effects of thiophene derivatives:
- Antitumor Mechanism Exploration : A study focused on the mechanism of action involving apoptosis induction in cancer cells through mitochondrial pathways .
- Synergistic Effects : Research indicated that combining thiophene derivatives with other agents could enhance their anticancer efficacy through synergistic mechanisms .
Q & A
Q. What are the common synthetic routes for 5-(1,3-dioxolan-2-yl)-2-(2-methylbenzoyl)thiophene, and how can side reactions be minimized?
The compound can be synthesized via acetalization or thioacetalization strategies. For example, acetalization of furan derivatives (e.g., HMF) with diols like ethylene glycol under acidic conditions introduces the 1,3-dioxolane ring. However, competing etherification reactions may occur due to hydroxyl groups in reactants. To suppress side products, use selective catalysts (e.g., Brønsted acids) and controlled stoichiometry. Reaction monitoring via TLC or HPLC ensures purity . Thioacetalization with propane-1,3-dithiol under chloro(trimethyl)silane catalysis offers another route for functionalizing the thiophene core .
Q. What techniques are recommended for structural characterization of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond angles, distances, and stereochemistry. For example, a related dioxolane-thiophene derivative crystallized in a monoclinic system (space group P2₁/c) with lattice parameters a = 10.7364 Å, b = 9.8983 Å, c = 24.020 Å, and β = 93.151° . Complementary techniques include:
- NMR : Assign peaks using ¹H/¹³C and 2D experiments (COSY, HSQC) to confirm regiochemistry.
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and dioxolane (C-O-C, ~1100 cm⁻¹) stretches.
- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.
Q. How can purity and stability be assessed during storage?
Use reverse-phase HPLC with UV detection (e.g., λ = 278 nm for dioxolane derivatives) to monitor degradation. Accelerated stability studies (40°C/75% RH) over 4–6 weeks, combined with LC-MS, identify hydrolysis products. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can photochromic behavior in dioxolane-thiophene derivatives be mechanistically analyzed?
Photochromism arises from reversible π-conjugation changes. For example, UV irradiation (297 nm) induces a colorless-to-blue transition (λmax = 592 nm) due to ring-opening or isomerization. Use time-resolved spectroscopy (ns-µs timescales) to track excited-state dynamics. Computational modeling (TD-DFT) correlates absorption bands with electronic transitions . In polymeric matrices (e.g., PMMA), quantify fatigue resistance by cycling irradiation (UV/visible) and measuring absorbance decay .
Q. What strategies resolve contradictions in crystallographic data for structurally similar compounds?
Discrepancies in bond angles or torsional strains may arise from polymorphism or solvent effects. Compare SCXRD data across multiple batches and solvents (e.g., hexane vs. DMF). Refinement software (SHELX, OLEX2) with anisotropic displacement parameters improves accuracy. For ambiguous H-atom positions, neutron diffraction or Hirshfeld surface analysis clarifies intermolecular interactions .
Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions?
Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the thiophene sulfur and dioxolane oxygen atoms are prone to electrophilic substitution. Molecular docking (AutoDock Vina) evaluates binding affinities for biological targets (e.g., anti-inflammatory enzymes) . Solvent effects are modeled via COSMO-RS to optimize reaction conditions .
Q. What analytical workflows validate synthetic byproducts or degradation pathways?
High-resolution mass spectrometry (HRMS) and tandem MS/MS fragment ions map unexpected adducts. For example, etherification byproducts from acetalization (e.g., 5-((2-hydroxyethoxy)methyl)furan derivatives) are identified via characteristic m/z values . Isotopic labeling (e.g., ¹⁸O in dioxolane) traces hydrolysis mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
